

# In-cell Target Engagement Assays for CRBN Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cereblon (CRBN) has emerged as a critical target in drug discovery, primarily for its role as a substrate receptor within the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][2] Ligands that bind to CRBN, such as immunomodulatory drugs (IMiDs) and the CRBN-binding component of Proteolysis Targeting Chimeras (PROTACs), can modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1][3] This mechanism is central to the therapeutic effect of molecular glues and PROTACs in various diseases, including cancer.[4][5]

Verifying and quantifying the engagement of small molecules with CRBN inside living cells is a crucial step in the development of these novel therapeutics. In-cell target engagement assays provide essential information on compound potency, cell permeability, and the correlation between target binding and downstream cellular effects. This document provides detailed application notes and protocols for two widely used in-cell target engagement assays for CRBN ligands: the NanoBRET™ Target Engagement (NanoBRET TE) assay and the Cellular Thermal Shift Assay (CETSA).

# **CRBN Signaling Pathway**



CRBN is a pivotal component of the CRL4 E3 ubiquitin ligase complex, which also includes Cullin 4 (CUL4), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). [2][6] In its native state, this complex ubiquitinates endogenous substrates, marking them for degradation by the proteasome. The binding of a CRBN ligand, such as a molecular glue or the warhead of a PROTAC, alters the conformation of the substrate-binding pocket of CRBN. This allosteric change leads to the recruitment of "neosubstrates," proteins that are not the natural targets of the CRBN E3 ligase complex.[1] The subsequent ubiquitination and degradation of these neosubstrates, which can be oncoproteins like IKZF1 and IKZF3, are the basis for the therapeutic activity of many CRBN-targeting compounds.[6]



Click to download full resolution via product page



#### **CRBN E3 Ligase Signaling Pathway**

# **Quantitative Data Summary**

The following table summarizes the binding affinities of various ligands to CRBN, as determined by in-cell target engagement assays. This data allows for a direct comparison of the potency of different molecular glues and PROTACs.



| Ligand                 | Assay Type      | Cell Line | IC50 / Kd                               | Reference |
|------------------------|-----------------|-----------|-----------------------------------------|-----------|
| Lenalidomide           | TR-FRET         | -         | 2.694 μM (IC50)                         | [7]       |
| Pomalidomide           | In-cell ELISA   | MM1S      | >10 μM (IC50)                           | [8]       |
| CC-122<br>(Avadomide)  | In-cell ELISA   | MM1S      | ~5 μM (IC50)                            | [8]       |
| CC-220<br>(Iberdomide) | In-cell ELISA   | MM1S      | <1 μM (IC50)                            | [8]       |
| dBET1                  | NanoBRET TE     | HEK293    | Tabulated Data                          | [9]       |
| dBET6                  | NanoBRET TE     | HEK293    | Tabulated Data                          | [9]       |
| YJ1b                   | TR-FRET         | -         | 0.206 μM (IC50)                         | [7]       |
| YJ2c                   | TR-FRET         | -         | 0.211 μM (IC50)                         | [7]       |
| YJ2h                   | TR-FRET         | -         | 0.282 μM (IC50)                         | [7]       |
| Acylated derivative 1  | Competitive MST | -         | Lower affinity<br>than<br>Lenalidomide  | [10][11]  |
| Acylated derivative 2  | Competitive MST | -         | Lower affinity<br>than<br>Lenalidomide  | [10][11]  |
| Compound 4             | Competitive MST | -         | Higher affinity<br>than<br>Lenalidomide | [10][11]  |
| Compound 5             | Competitive MST | -         | Higher affinity<br>than<br>Lenalidomide | [10][11]  |
| Glutarimide            | FRET            | -         | Lowest affinity                         | [12]      |

# Experimental Protocols NanoBRET™ Target Engagement (TE) Assay for CRBN



# Methodological & Application

Check Availability & Pricing

The NanoBRET TE assay is a proximity-based method that measures the binding of a ligand to a target protein within living cells.[13] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN (donor) and a cell-permeable fluorescent tracer that binds to CRBN (acceptor).[13][14] Unlabeled CRBN ligands compete with the tracer for binding to NanoLuc-CRBN, leading to a decrease in the BRET signal in a dose-dependent manner.[13]





Click to download full resolution via product page

#### **NanoBRET TE Assay Workflow**



#### Materials:

- HEK293 cells (or other suitable cell line)
- NanoLuc®-CRBN fusion vector[15]
- Transfection reagent (e.g., FuGENE® HD)
- Opti-MEM™ I Reduced Serum Medium
- DMEM with 10% FBS and 1% Pen/Strep
- White, 384-well assay plates
- CRBN NanoBRET™ Tracer (e.g., BODIPY-lenalidomide)[13]
- NanoBRET™ Nano-Glo® Substrate[9]
- Extracellular NanoLuc® Inhibitor[16]
- Test compounds (CRBN ligands)
- Plate reader capable of measuring luminescence at 450 nm and 610 nm[16]

#### Protocol:

- Cell Transfection:
  - One day before the assay, transfect HEK293 cells with the NanoLuc-CRBN expression vector according to the manufacturer's protocol for the transfection reagent.[16]
  - Culture the transfected cells for 18-24 hours to allow for protein expression.[16]
- · Cell Preparation:
  - On the day of the assay, harvest the cells by trypsinization.
  - Resuspend the cells in Opti-MEM at a concentration of 2 x 10<sup>5</sup> cells/mL.[16]



#### Assay Plate Preparation:

- Prepare serial dilutions of the test compounds in Opti-MEM.
- Dispense the cell suspension into the wells of a 384-well plate.[13]
- Add the test compounds to the appropriate wells.
- Add the fluorescent CRBN tracer to all wells at a final concentration optimized for the assay.
- Incubate the plate for 2 hours at 37°C in a CO2 incubator.[16]

#### Detection:

- Prepare the NanoBRET substrate solution containing the extracellular NanoLuc inhibitor according to the manufacturer's instructions.[16]
- Add the substrate solution to all wells.
- Immediately read the plate on a luminometer, measuring the donor emission at 450 nm and the acceptor emission at 610 nm.[16]

#### Data Analysis:

- Calculate the NanoBRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
- Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

# Cellular Thermal Shift Assay (CETSA) for CRBN

CETSA is a label-free method to monitor drug-target engagement in a cellular context.[17][18] The principle is based on the ligand-induced thermal stabilization of the target protein.[17][18] When a ligand binds to CRBN, the protein becomes more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells to various temperatures



and then quantifying the amount of soluble CRBN remaining, one can determine if a compound has engaged the target.[17]





Click to download full resolution via product page

#### **CETSA Workflow**

#### Materials:

- Cell line of interest (e.g., MM.1S, HEK293)
- Test compounds (CRBN ligands)
- Phosphate-buffered saline (PBS)
- Lysis buffer (containing protease and phosphatase inhibitors)
- PCR tubes or 96-well PCR plate
- Thermocycler
- Centrifuge
- Protein quantification method (e.g., Western blot apparatus and reagents, ELISA kit)
- Anti-CRBN antibody

#### Protocol:

- · Cell Treatment:
  - Culture cells to the desired confluency.
  - Treat the cells with the test compound at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[19]
- Thermal Challenge:
  - Harvest the cells and wash with PBS.
  - Resuspend the cells in PBS or lysis buffer.



- Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
- Heat the samples in a thermocycler for a set time (e.g., 3 minutes) across a range of temperatures (e.g., 40-70°C).[20]
- After heating, cool the samples to room temperature.

#### · Sample Processing:

- Lyse the cells (if not already in lysis buffer) using methods such as freeze-thaw cycles or sonication.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[20]
- Carefully collect the supernatant, which contains the soluble protein fraction.

#### Protein Detection:

- Quantify the amount of soluble CRBN in each sample using a suitable method such as:
  - Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-CRBN antibody.
  - ELISA: Use a CRBN-specific sandwich ELISA kit.

#### Data Analysis:

- Melt Curve: Quantify the band or signal intensity for CRBN at each temperature.
  Normalize the data to the intensity at the lowest temperature (or an unheated control). Plot the percentage of soluble CRBN against the temperature to generate a melt curve. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.
- Isothermal Dose-Response (ITDR): Heat all samples at a single, optimized temperature (a temperature where a significant portion of CRBN is denatured in the absence of a ligand).
   Quantify the soluble CRBN at different compound concentrations. Plot the percentage of



soluble CRBN against the log of the compound concentration to determine the EC50 for thermal stabilization.[21]

# **Troubleshooting**

#### NanoBRET TE Assay:

- Low BRET Signal:
  - Optimize transfection efficiency.
  - Increase the expression level of the NanoLuc-CRBN fusion protein.
  - Optimize the concentration of the fluorescent tracer.
- High Background:
  - Ensure the extracellular NanoLuc inhibitor is used.
  - Wash cells to remove any unbound tracer.
- No Competition:
  - Confirm the binding of the test compound to CRBN using an orthogonal biophysical assay.
  - Assess the cell permeability of the test compound.

#### CETSA:

- No Thermal Shift:
  - The compound may not bind to CRBN in cells or the binding affinity may be too low to induce a detectable thermal shift.
  - Optimize the heating time and temperature range.
  - Ensure complete cell lysis and efficient separation of soluble and aggregated fractions.
- High Variability:



- Ensure uniform heating of all samples.
- Maintain consistency in cell handling and sample processing.
- Load equal amounts of protein for Western blot analysis.

### Conclusion

In-cell target engagement assays are indispensable tools for the development of CRBN-targeting therapeutics. The NanoBRET TE assay offers a high-throughput, quantitative method for determining ligand binding affinity in living cells, while CETSA provides a label-free approach to confirm target engagement and can be adapted for various downstream detection methods. The detailed protocols and troubleshooting guidance provided in this document will enable researchers to effectively implement these assays and accelerate the discovery and optimization of novel CRBN ligands.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders -PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocytogen.com [biocytogen.com]
- 5. Protein Degraders and Molecular Glues Part 1 2023 Archive [discoveryontarget.com]
- 6. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and

## Methodological & Application





IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells: Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide: Science and Education Publishing [pubs.sciepub.com]

- 7. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® TE Intracellular E3 Ligase Assays [promega.jp]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.com]
- 16. eubopen.org [eubopen.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA -Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
- 19. researchgate.net [researchgate.net]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates PMC [pmc.ncbi.nlm.nih.gov]
- 21. Our Research CETSA [cetsa.org]
- To cite this document: BenchChem. [In-cell Target Engagement Assays for CRBN Ligands: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137589#in-cell-target-engagement-assays-for-crbn-ligands]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com